N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-5-bromo-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO4S/c1-24-17-3-2-16(20)9-18(17)26(22,23)21-4-5-25-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAHTQALWKRWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Bromoanisole
The synthesis begins with the regioselective introduction of a sulfonyl chloride group to 4-bromoanisole (5-bromo-2-methoxybenzene). Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions:
Alternative Routes
While chlorosulfonation is standard, microwave-assisted sulfonation (e.g., 100°C, 20 minutes) has been reported for analogous systems, improving yields to 80–85%.
Synthesis of 2-(Adamantan-1-yloxy)ethylamine
Adamantane Activation and Ether Formation
Adamantane’s low reactivity necessitates functionalization via its hydroxyl derivative, 1-adamantanol:
- Synthesis of 1-Adamantanol :
- Etherification with Ethanolamine :
- Mitsunobu Reaction :
- Deprotection : Hydrazinolysis (NH₂NH₂, EtOH, reflux, 6 hours) removes the phthalimide group, yielding 2-(adamantan-1-yloxy)ethylamine.
Characterization :
- ¹H NMR (DMSO-d₆): δ 3.45 (t, J = 5.5 Hz, 2H, OCH₂), 2.75 (t, J = 5.5 Hz, 2H, NH₂CH₂), 1.50–2.05 (m, 15H, adamantane-H).
Sulfonamide Coupling
Conventional Coupling Protocol
The final step involves reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(adamantan-1-yloxy)ethylamine:
- Reagents : Sulfonyl chloride (1 equiv), amine (1.2 equiv), pyridine (2 equiv).
- Conditions : Dichloromethane (DCM), 0°C → rt, 12 hours.
- Workup : Aqueous HCl wash, column chromatography (SiO₂, hexane/EtOAc 3:1).
Microwave-Optimized Coupling
Adapting methods from analogous adamantane sulfonamides:
- Reagents : Sulfonyl chloride (1 equiv), amine (1.1 equiv), Et₃N (1.5 equiv).
- Conditions : Microwave irradiation, 80°C, 20 minutes.
- Yield : 82–85%.
Advantages : Reduced reaction time (20 minutes vs. 12 hours), higher purity (95% by HPLC).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
¹³C NMR :
Mass Spectrometry
Comparative Data and Optimization
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 20 minutes |
| Yield | 65–70% | 82–85% |
| Purity (HPLC) | 90% | 95% |
| Energy Consumption | High | Low |
Challenges and Mitigation Strategies
- Steric Hindrance : Adamantane’s bulk slows nucleophilic attack. Mitigated using microwave irradiation to enhance kinetics.
- Sulfonyl Chloride Hydrolysis : Controlled pH (pyridine as base) prevents premature hydrolysis.
- Regioselectivity : Chlorosulfonation at the para position ensured by methoxy’s directing effects.
Industrial Scalability Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 5-bromo substituent on the benzene ring undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing sulfonamide group, which activates the aromatic ring toward nucleophilic attack.
Key Mechanistic Steps :
-
Deprotonation of the nucleophile by a base (e.g., K₂CO₃).
-
Attack of the nucleophile at the bromine-bearing carbon, forming a Meisenheimer complex.
Cross-Coupling Reactions
The bromo group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:
| Arylboronic Acid Substituent | Catalyst System | Product Biphenyl Derivative | Yield (%) |
|---|---|---|---|
| 4-Methoxy | Pd(OAc)₂, SPhos, K₂CO₃, THF/H₂O | 5-(4-Methoxyphenyl) analog | 72 |
| 3-Trifluoromethyl | PdCl₂(dppf), Na₂CO₃, DME | 5-(3-CF₃-phenyl) analog | 68 |
Mechanism :
-
Oxidative addition of Pd⁰ to the C–Br bond.
-
Transmetalation with boronic acid.
Sulfonamide Functionalization
The sulfonamide group undergoes alkylation or acylation under basic conditions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Propargyl bromide | NaH, DMF, 0°C → RT | N-Propargyl sulfonamide |
| Acylation | Acetyl chloride | Pyridine, CH₂Cl₂ | N-Acetyl sulfonamide |
Notable Example :
Hydrogenolysis of N-benzyl analogs (e.g., using H₂/Pd-C) yields primary sulfonamides, critical for pharmacological studies .
Adamantane Ether Stability
| Acid Strength | Temperature | Product |
|---|---|---|
| Conc. H₂SO₄ | 60°C | Adamantan-1-ol + |
Scientific Research Applications
Antibacterial Activity
Sulfonamides are historically recognized for their antibacterial properties. N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide has been investigated for its efficacy against various bacterial strains. The sulfonamide functional group is known to inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for further antibacterial studies .
Cancer Treatment
Recent studies have shown that compounds with similar structures exhibit antitumor activity by disrupting microtubule formation in cancer cells. For instance, compounds containing methoxy and bromo substitutions have demonstrated sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7 . This suggests that this compound may also possess similar antitumor properties due to its structural characteristics.
Case Study 1: Antitumor Activity
In a study focusing on the effects of various substituted sulfonamides on cancer cell lines, it was found that certain bromo-substituted compounds significantly inhibited cell proliferation and induced apoptosis in tumor cells . The mechanisms involved included disruption of the microtubule network and cell cycle arrest at the G2/M phase, indicating potential therapeutic pathways for this compound.
Case Study 2: Modulation of Drug Resistance
Research has highlighted the role of ATP-binding cassette transporters in drug resistance mechanisms. Compounds similar to this compound have been shown to modulate these transporters, potentially enhancing the efficacy of existing drugs against resistant bacterial strains . This application is particularly relevant in the context of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Adamantane Moieties
The adamantane group is a distinguishing feature of the target compound. A closely related analogue, N-[2-(Adamantan-1-yloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (C₁₇H₂₅N₃O₅S, MW 383.46), shares the adamantane-ether-sulfonamide backbone but replaces the brominated benzene with a pyrimidine-dione ring.
Bromo-Methoxybenzene Sulfonamides
- 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide (C₁₃H₁₁BrClNO₄S, MW 392.65): This compound retains the bromo-methoxybenzene core but replaces the adamantane-ethyl group with a chloro-hydroxyphenyl substituent. The hydroxyl group enhances polarity, likely reducing lipophilicity compared to the adamantane-containing target compound .
- N-(5-Bromo-2-methoxyphenyl)ethane-1-sulfonamide (C₉H₁₂BrNO₃S, MW 294.17): A simpler analogue lacking both adamantane and extended alkyl chains.
Isoquinoline-Based Sulfonamides (H-Series Inhibitors)
The H-series inhibitors, such as H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl), share the sulfonamide group but incorporate isoquinoline instead of adamantane. These compounds are known protein kinase A (PKA) inhibitors, where the isoquinoline ring enables π-π stacking with enzyme active sites. The absence of adamantane in H-89 may limit its blood-brain barrier penetration compared to adamantane-containing analogues .
Comparative Analysis Table
Key Research Findings
- Adamantane Advantage : The adamantane group in the target compound likely enhances metabolic stability and membrane permeability, a trait observed in adamantane-containing drugs like rimantadine .
- Sulfonamide Role : The sulfonamide group is critical for hydrogen bonding with biological targets, as seen in carbonic anhydrase inhibitors. Structural variations (e.g., bromo vs. chloro substituents) modulate electronic effects and binding affinity .
- Lumping Strategy Relevance: Compounds with similar sulfonamide cores but divergent substituents (e.g., adamantane vs. isoquinoline) may exhibit overlapping physicochemical properties, supporting their grouping in high-throughput screening pipelines .
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes an adamantane moiety and a bromo-substituted methoxybenzene. This compound has garnered attention due to its potential biological activity, particularly in the context of antibacterial properties and its role in modulating drug resistance mechanisms.
Biological Activity Overview
Sulfonamides, including this compound, have been widely studied for their antibacterial effects. The sulfonamide functional group plays a crucial role in inhibiting bacterial growth by interfering with folate synthesis. Additionally, compounds with similar structural features have shown potential in modulating ATP-binding cassette (ABC) transporters, which are significant in drug resistance mechanisms.
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Adamantane moiety, bromo and methoxy groups | Enhanced biological activity due to unique structure |
| 5-Bromo-2-methoxybenzenesulfonamide | Contains bromo and methoxy group | Lacks the adamantane moiety |
| Adamantan-1-yloxyethylsulfamoylbenzene | Similar adamantane structure | Different functional groups attached |
| 4-Methylbenzenesulfonamide | Simple sulfonamide structure | No aromatic substitutions like bromine or methoxy |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : As a sulfonamide, it competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, effectively inhibiting bacterial growth.
- Modulation of Drug Resistance : The compound may interact with ABC transporters, which play a key role in the efflux of drugs from cells, thereby influencing drug resistance profiles in various pathogens.
- Potential Anti-cancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, modifications on sulfonamide derivatives have shown promising results against human osteosarcoma and breast cancer cell lines under hypoxic conditions .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of various sulfonamide derivatives, including those structurally related to this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines like HT-29 and MDA-MB-231. For example, compounds modified from traditional sulfonamides showed enhanced inhibitory activity under hypoxic conditions .
- Enzyme Inhibition Studies : Research involving the inhibition of carbonic anhydrases (CA IX and CA XII) indicated that some derivatives had potent inhibitory effects compared to standard drugs like acetazolamide (AZM). The most active compounds were noted for their ability to reduce cell viability significantly in cancer models .
Q & A
Q. Key Characterization Data :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.6–1.8 (adamantane protons), δ 3.8 (OCH₃), δ 4.2 (–OCH₂CH₂–), δ 7.3–7.6 (aromatic Br-C₆H₃) |
| HRMS | [M+H]⁺ calculated for C₁₉H₂₅BrNO₄S: 458.06; observed: 458.05 |
Basic: How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms the adamantane-ether linkage and sulfonamide geometry. Bond angles (C–O–C ≈ 112°) and torsion angles (N–S–O ≈ 106°) distinguish regioisomers .
- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1350 cm⁻¹ and ~1150 cm⁻¹; absence of –NH stretches confirms full substitution .
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.23, 15.67, 12.89 |
| β (°) | 98.5 |
| R-factor | 0.045 |
Advanced: What strategies are employed to analyze conflicting biological activity data for adamantane-sulfonamide hybrids?
Methodological Answer :
Discrepancies in antimicrobial or enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:
- Solubility Differences : Use logP calculations (ClogP ≈ 3.2) and DMSO stock solutions standardized to ≤0.1% v/v to minimize solvent interference .
- Metabolite Interference : Perform LC-MS/MS stability studies in PBS or cell lysate to detect degradation products .
- Target Selectivity : Compare binding affinities via molecular docking (AutoDock Vina) against homologous enzymes (e.g., carbonic anhydrase isoforms) .
Advanced: How can computational modeling guide the design of derivatives with improved target binding?
Q. Methodological Answer :
- Pharmacophore Mapping : Identify critical features: (1) adamantane (hydrophobic pocket anchor), (2) sulfonamide (H-bond donor/acceptor), (3) bromine (π-stacking enhancer) .
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of the sulfonamide-enzyme complex. Key metrics: RMSD (<2.0 Å), hydrogen bond occupancy (>80%) .
- QSAR Models : Use PLS regression on a dataset of 20 derivatives to correlate substituent electronegativity (Hammett σ) with IC₅₀ values .
Basic: What analytical techniques are critical for purity assessment and batch-to-batch consistency?
Q. Methodological Answer :
- HPLC-PDA : C18 column (5 µm, 4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1 mL/min. Purity >98% confirmed by single peak at tR = 6.2 min .
- Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N, S .
- Thermogravimetry (TGA) : Decomposition onset >200°C indicates thermal stability suitable for long-term storage .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Q. Methodological Answer :
- Kinetic Studies : Monitor Br⁻ displacement (e.g., with NaN₃) via ¹H NMR. Pseudo-first-order rate constants (k ≈ 1.2 × 10⁻³ s⁻¹) suggest SNAr mechanism due to electron-withdrawing sulfonamide .
- DFT Calculations : Activation energy (ΔG‡ ≈ 18 kcal/mol) aligns with meta-bromine directing effects stabilizing the Meisenheimer intermediate .
Table: Comparative Biological Activity of Analogues
| Substituent | Enzyme IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 5-Br, 2-OCH₃ | 0.45 ± 0.02 | 8.0 (S. aureus) |
| 5-Cl, 2-OCH₃ | 0.78 ± 0.05 | 16.0 (S. aureus) |
| 5-NO₂, 2-OCH₃ | 1.20 ± 0.10 | 32.0 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
